Rheediaxanthone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

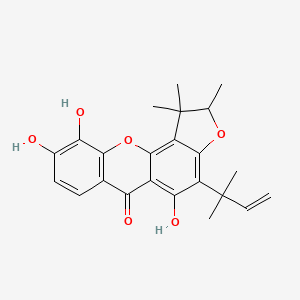

Rheediaxanthone B is a natural product found in Garcinia macrophylla and Garcinia benthamiana with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Rheediaxanthone B is a xanthone compound that has been isolated from several plant species, including Metaxya rostrata and Rheedia acuminata. Its structure has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry. The compound exhibits significant biological activity, particularly against cancer cells and certain parasites.

Cytotoxic Activity

Research indicates that this compound demonstrates cytotoxic effects against a variety of cancer cell lines. In studies involving colorectal cancer cells, this compound was shown to induce cell cycle arrest and apoptosis. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cell type:

| Cell Line | IC50 (μM) |

|---|---|

| U-118 MG (Glioma) | 4.75 |

| SCC-15 (Squamous Carcinoma) | 9.2 |

| BJ (Normal Fibroblasts) | 5.5 |

These results indicate that this compound has a higher cytotoxicity towards glioma cells compared to normal fibroblasts, suggesting its potential as a selective anticancer agent .

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown potential as an antiparasitic agent. It has been tested against Caenorhabditis elegans, a model organism for studying nematode infections. The compound exhibited significant toxicity with an LC50 value of 16.0 ± 10.2 µM, indicating its effectiveness against nematode populations .

Case Studies and Research Findings

- Colorectal Cancer Study : A study focused on the effects of this compound on colorectal cancer cells demonstrated that it could significantly reduce cell viability at concentrations below 10 µM. The research highlighted the compound's ability to induce apoptosis and disrupt the cell cycle .

- Nematocidal Activity : Another study evaluated the nematocidal properties of this compound alongside other xanthones. It was found to be effective in reducing nematode populations, suggesting its potential use in treating parasitic infections .

- Comparative Toxicity Analysis : In comparative toxicity assays involving various xanthones, this compound consistently showed lower IC50 values compared to structurally similar compounds, reinforcing its position as a promising candidate for further development in pharmacology .

Propiedades

Número CAS |

77181-98-7 |

|---|---|

Fórmula molecular |

C23H24O6 |

Peso molecular |

396.43 |

Nombre IUPAC |

5,9,10-trihydroxy-1,1,2-trimethyl-4-(2-methylbut-3-en-2-yl)-2H-furo[2,3-c]xanthen-6-one |

InChI |

InChI=1S/C23H24O6/c1-7-22(3,4)14-18(27)13-16(25)11-8-9-12(24)17(26)19(11)29-20(13)15-21(14)28-10(2)23(15,5)6/h7-10,24,26-27H,1H2,2-6H3 |

SMILES |

CC1C(C2=C3C(=C(C(=C2O1)C(C)(C)C=C)O)C(=O)C4=C(O3)C(=C(C=C4)O)O)(C)C |

Sinónimos |

(-)-Rheediaxanthone B; (-)-4-(1,1-Dimethyl-2-propen-1-yl)-1,2-dihydro-5,9,10-trihydroxy-1,1,2-trimethyl-6H-furo[2,3-c]xanthen-6-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.